吡罗昔康

概述

描述

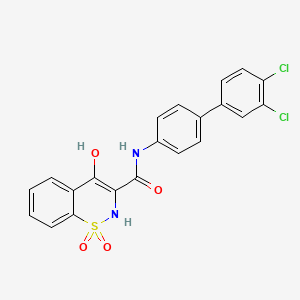

吡罗昔康是一种非甾体类抗炎药 (NSAID),属于氧萘类药物。它主要用于缓解疼痛性炎症性疾病(如关节炎)的症状。 吡罗昔康通过抑制内源性前列腺素的产生发挥作用,内源性前列腺素参与疼痛、僵硬、压痛和肿胀的介导 .

科学研究应用

吡罗昔康具有广泛的科学研究应用:

化学: 吡罗昔康被用作涉及药物溶解度和生物利用度增强的研究中的模型化合物。

生物学: 吡罗昔康被研究其对炎症细胞活化的影响及其在脑缺血等疾病中的潜在神经保护作用.

作用机制

吡罗昔康通过抑制环氧合酶发挥作用,环氧合酶负责前列腺素的产生。通过阻断这种酶,吡罗昔康减少前列腺素的产生,从而减轻疼痛、炎症和僵硬。 环氧合酶的抑制是可逆的,该药物主要针对前列腺素合成的外周抑制 .

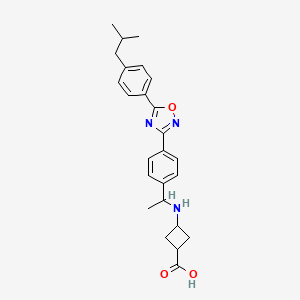

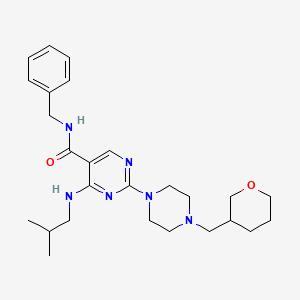

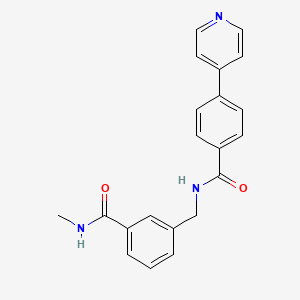

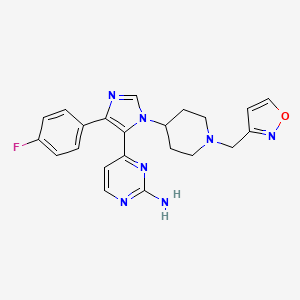

类似化合物:

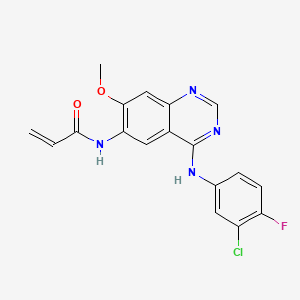

美洛昔康: 另一种具有类似抗炎特性的氧萘类 NSAID。

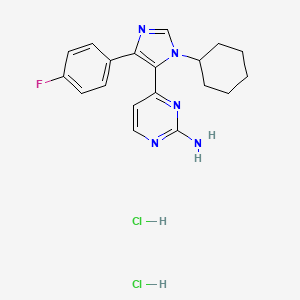

替诺昔康: 一种氧萘类衍生物,与吡罗昔康相比,其半衰期更长。

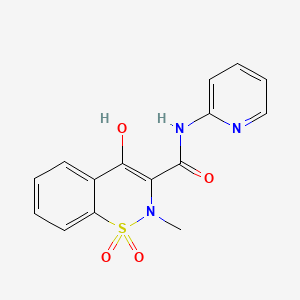

洛索昔康: 以其强效的抗炎和镇痛作用而闻名。

比较: 吡罗昔康以其长半衰期而独一无二,允许每天一次给药。它在治疗各种炎症性疾病方面也具有广泛的应用。 与美洛昔康和替诺昔康相比,吡罗昔康具有更广泛的使用历史和成熟的安全性 .

生化分析

Biochemical Properties

Piroxicam interacts with various enzymes and proteins in the body. The primary biochemical reaction involving piroxicam is the inhibition of cyclooxygenase (COX), an enzyme that plays a crucial role in the synthesis of prostaglandins . Piroxicam’s ability to inhibit COX leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain . The neutral bidentate ligand of piroxicam coordinates to the metal ion through pyridyl-N and carbonyl of the amide moiety, causing protonation/deprotonation equilibria (tautomerism) of piroxicam .

Cellular Effects

Piroxicam has various effects on cellular processes. It inhibits potent aquaporin-4, rendering neuroprotection in focal cerebral ischemia in rats . It also induces apoptosis in certain cell types, such as human breast cancer cells MCF-7 . Moreover, piroxicam can cause extrapyramidal symptoms, suggesting acetylcholine involvement .

Molecular Mechanism

The molecular mechanism of piroxicam primarily involves the inhibition of COX, thereby reducing the synthesis of prostaglandins . This inhibition is thought to be responsible for the drug’s anti-inflammatory, analgesic, and antipyretic properties . Piroxicam also penetrates the blood-brain barrier (BBB) through a redox chemical delivery system, linking it to a lipophilic dihydropyridine carrier .

Temporal Effects in Laboratory Settings

Piroxicam has a long half-life of about 40 hours, making it suitable for once-daily administration . After repeated doses of 20mg daily for two weeks, mean plasma concentrations 48 hours after the last dose are still within the therapeutic range .

Dosage Effects in Animal Models

The median lethal dose of piroxicam is reported to be less than 500 mg/kg in mice and rats, and less than 1000 mg/kg in guinea pigs, chickens, cockerels, broilers, monkeys, turkeys, and dogs . The toxicity signs exhibited include torticollis, opistothonus, lethargy, and hypotension .

Metabolic Pathways

Piroxicam is extensively metabolized by the liver. The primary route of biotransformation involves hydroxylation to form the primary metabolite . The N-methyl group increases absorption and slows hydroxylation, thereby prolonging the effect of the drug .

Transport and Distribution

Piroxicam is readily absorbed from the oral or rectal routes and reaches steady-state after about seven days . It penetrates into the synovial fluid of patients with rheumatoid arthritis and attains concentrations about 40% of those in plasma .

Subcellular Localization

The subcellular localization of piroxicam in cells is primarily in the perinuclear space . This localization may play a role in the drug’s ability to induce apoptosis in certain cell types .

准备方法

合成路线和反应条件: 吡罗昔康可以通过多种方法合成。一种常见的方法是使 4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-甲酰胺 1,1-二氧化物与 2-氨基吡啶反应。反应通常在碱(如氢氧化钠)和溶剂(如二甲基甲酰胺)的存在下进行。 然后通过重结晶纯化产物 .

工业生产方法: 在工业环境中,吡罗昔康通常采用固体分散技术生产,以提高其溶解度和生物利用度。采用热熔挤出法、超临界流体法和溶剂蒸发法等方法。 这些方法涉及使用聚合物(如聚乙二醇和聚乙烯吡咯烷酮)形成固体分散体 .

化学反应分析

反应类型: 吡罗昔康经历各种化学反应,包括:

氧化: 吡罗昔康可以被氧化形成羟基化代谢物。

还原: 还原反应可以将吡罗昔康转化为其还原形式。

取代: 吡罗昔康可以发生取代反应,特别是在吡啶环上。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

相似化合物的比较

Meloxicam: Another oxicam class NSAID with similar anti-inflammatory properties.

Tenoxicam: An oxicam derivative with a longer half-life compared to piroxicam.

Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.

Comparison: Piroxicam is unique due to its long half-life, allowing for once-daily dosing. It also has a broad range of applications in treating various inflammatory conditions. Compared to meloxicam and tenoxicam, piroxicam has a more extensive history of use and a well-established safety profile .

属性

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021170 | |

| Record name | Piroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Piroxicam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L | |

| Record name | SID856007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets. | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

36322-90-4 | |

| Record name | Piroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36322-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroxicam [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piroxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198-200 °C, 198 - 200 °C | |

| Record name | Piroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

A: Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , ] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. [, , ]

A: Piroxicam is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, ] COX-1 is constitutively expressed and involved in various physiological processes, while COX-2 is induced during inflammation. [, ]

A: Piroxicam has a molecular formula of C15H13N3O4S and a molecular weight of 331.35 g/mol. []

A: Yes, studies have utilized various spectroscopic techniques to characterize Piroxicam. For instance, Fourier-Transform Infrared (FTIR) spectroscopy has been employed to identify characteristic functional groups and analyze the interactions between Piroxicam and excipients in different formulations. [, , ]

A: Piroxicam formulations, particularly liquid-filled dispersions, can be affected by storage conditions. High humidity and temperature can lead to changes in dissolution behavior, possibly due to microcrystal formation or water absorption by carriers. [] Using moisture-resistant packaging is crucial to maintain the stability of such formulations. []

A: Piroxicam is known for its poor aqueous solubility, which poses challenges in formulating it for optimal bioavailability. [, , ] It has been classified as a Class II drug according to the Biopharmaceutical Classification System, indicating good permeability but poor dissolution. []

ANone: Various techniques have been investigated to enhance Piroxicam's dissolution rate and, consequently, its bioavailability. These include:

- Solid dispersions: This method involves dispersing Piroxicam in a water-soluble carrier, leading to increased surface area and improved dissolution. Carriers like polyethylene glycol (PEG) 4000, PEG 6000, Pluronic F 68, and Pluronic F-127 have shown promising results in enhancing Piroxicam solubility and dissolution. []

- Melt granulation: This technique utilizes heat to melt a carrier and then incorporate Piroxicam, forming granules that exhibit improved dissolution characteristics. []

- Lyophilization: Freeze-drying Piroxicam formulations, especially solid dispersions and melt granules, has demonstrated potential in further enhancing dissolution rates. []

- Cyclodextrin complexation: Formulating Piroxicam with β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its dissolution rate and dissolution efficiency. [, ] The presence of polyvinylpyrrolidone (PVP) can further enhance the complexation efficiency and solubilizing capacity of cyclodextrins. []

A: As a poorly soluble drug, Piroxicam's dissolution rate can be a rate-limiting step for its absorption, potentially affecting its bioavailability and therapeutic efficacy. [] Formulations that enhance dissolution are crucial for achieving desired therapeutic outcomes. []

A: Piroxicam is well-absorbed after oral administration, but its absorption rate can be influenced by factors like formulation and presence of food. [, , ] It is extensively metabolized in the liver, primarily by hydroxylation and conjugation, with the 5'-hydroxypiroxicam being its major metabolite. [, ] Piroxicam and its metabolites are excreted primarily in the urine and feces. []

A: Yes, studies in rats have shown that rectal administration of Piroxicam results in a higher therapeutic index compared to oral administration. [] Rectal administration may offer advantages in terms of reduced ulcerogenic effects and acute toxicity. []

A: Several drug interactions can influence Piroxicam's pharmacokinetics. * Cimetidine: Co-administration with cimetidine, a histamine H2-receptor antagonist, can increase Piroxicam plasma levels and prolong its half-life in both rats and humans. [] This interaction may be attributed to cimetidine's inhibitory effect on Piroxicam's hepatic metabolism. [] * Activated charcoal: Administering activated charcoal after oral or rectal Piroxicam can significantly reduce its bioavailability by inhibiting its absorption from the gastrointestinal tract. []

A: The carrageenan-induced paw edema model in rats is a widely employed method to assess the anti-inflammatory effects of Piroxicam. [, ] This model allows researchers to quantify paw swelling and evaluate the efficacy of different Piroxicam formulations in reducing inflammation. [, ]

A: Researchers have explored numerous formulation approaches to enhance Piroxicam's therapeutic profile: * Self-nanoemulsifying drug delivery systems (SNEDDS): SNEDDS have demonstrated the ability to enhance the dissolution and absorption of Piroxicam, leading to improved bioavailability and reduced ulcerogenic effects in rats. [, ] Formulations incorporating excipients like Tween 80, virgin coconut oil, and PEG 400 have shown promise in preclinical studies. [] * Liposomes: Liposomal encapsulation of Piroxicam has been investigated as a strategy to reduce cytotoxicity and enhance its anti-inflammatory activity. [] In vitro studies using lipopolysaccharide-stimulated macrophages suggest that liposomal Piroxicam might offer a safer and more effective approach. [] * Suppositories: Formulating Piroxicam as suppositories using various bases, such as water-soluble PEGs, emulsion bases, and fatty bases, has been explored to improve its delivery and potentially reduce systemic side effects. [, , ] Hollow-type suppositories, particularly those containing Piroxicam in a dissolved form, have shown promise in enhancing drug release for rectal administration. []

A: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying Piroxicam in biological samples like plasma. [, , , ] Coupled with UV detection, HPLC allows for sensitive and specific measurement of Piroxicam concentrations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)

![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)